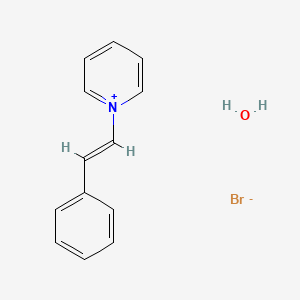
1-Styrylpyridinium bromide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Styrylpyridinium bromide hydrate: is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a styryl group attached to the nitrogen atom of the pyridinium ring, with bromide as the counterion and water molecules as part of its crystalline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-styrylpyridinium bromide hydrate typically involves the reaction of pyridine with styrene in the presence of a brominating agent. One common method is as follows:
Starting Materials: Pyridine and styrene.
Brominating Agent: Bromine or N-bromosuccinimide (NBS).
Solvent: Anhydrous ethanol or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (25-40°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
The reaction proceeds via the formation of a styrylpyridinium intermediate, which is then treated with bromine to yield the final product, 1-styrylpyridinium bromide. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors with precise temperature and pressure control.
Purification: The crude product is purified through recrystallization or column chromatography.
Hydration: The final step involves crystallizing the product from water to obtain the hydrate form.
化学反应分析
Types of Reactions
1-Styrylpyridinium bromide hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Oxidation Reactions: The styryl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium iodide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
Substitution: Formation of 1-styrylpyridinium chloride, iodide, or hydroxide.
Oxidation: Formation of styryl aldehyde or styryl carboxylic acid.
Reduction: Formation of dihydropyridine derivatives.
科学研究应用
1-Styrylpyridinium bromide hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-styrylpyridinium bromide hydrate involves its interaction with molecular targets through its pyridinium and styryl groups. The compound can:
Bind to Nucleophiles: The positively charged pyridinium ring can interact with nucleophilic sites in biological molecules.
Oxidative Stress: The styryl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
相似化合物的比较
1-Styrylpyridinium bromide hydrate can be compared with other similar compounds, such as:
1-Vinylpyridinium Bromide: Similar structure but with a vinyl group instead of a styryl group. It has different reactivity and applications.
1-Benzylpyridinium Bromide: Contains a benzyl group instead of a styryl group. It is used in different synthetic applications.
1-Phenylpyridinium Bromide: Contains a phenyl group. It has distinct chemical properties and uses.
属性
CAS 编号 |
73840-47-8 |
|---|---|
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]pyridin-1-ium;bromide;hydrate |
InChI |
InChI=1S/C13H12N.BrH.H2O/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;;/h1-12H;1H;1H2/q+1;;/p-1/b12-9+;; |
InChI 键 |
VGHCTPQIMHNOTO-ANOGCNOSSA-M |
手性 SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.O.[Br-] |
规范 SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

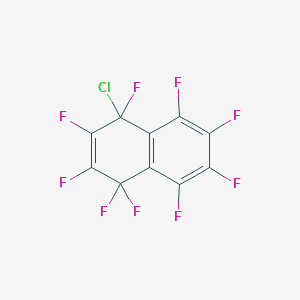
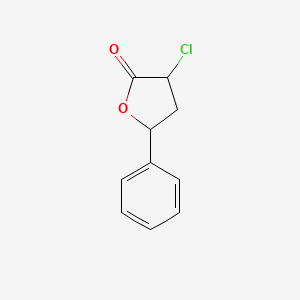
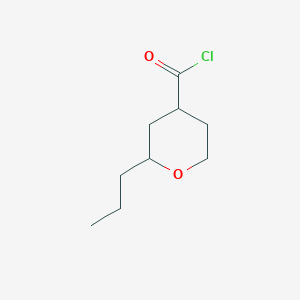
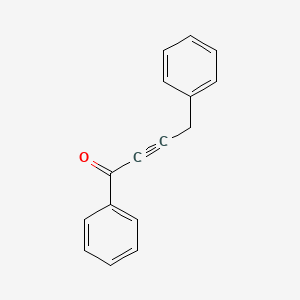
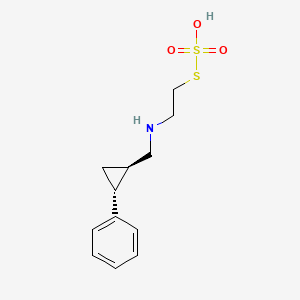
![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
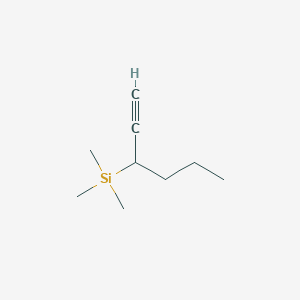
silane](/img/structure/B14442358.png)
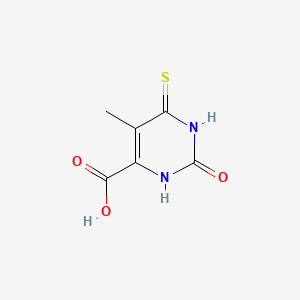
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
